molecular formula C12H9N3O2S B5188521 1-(1-benzofuran-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

1-(1-benzofuran-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone

Cat. No. B5188521
M. Wt: 259.29 g/mol
InChI Key: GROGFVOVCPFNAP-UHFFFAOYSA-N
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Description

The benzofuran and triazole moieties are prominent in the realm of medicinal chemistry and organic synthesis due to their diverse biological activities and applications in drug design. The compound "1-(1-benzofuran-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone" combines these functionalities, suggesting potential for significant biological and chemical properties.

Synthesis Analysis

Compounds related to "1-(1-benzofuran-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone" are typically synthesized through multi-step organic reactions involving the formation of the benzofuran and triazole rings, followed by their subsequent functionalization and coupling. A common approach might involve the initial synthesis of a benzofuran derivative, followed by the introduction of the triazole moiety via nucleophilic substitution or coupling reactions under controlled conditions.

Molecular Structure Analysis

The molecular structure of benzofuran and triazole derivatives, including our compound of interest, can be elucidated using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for solid-state analysis. These techniques allow for the determination of the compound's molecular geometry, electronic structure, and confirmation of the intended synthesis product.

Chemical Reactions and Properties

Benzofuran and triazole derivatives exhibit a range of chemical reactivities due to their aromatic systems and heteroatoms. These compounds can participate in various organic reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. Their chemical properties are influenced by the presence of heteroatoms, which can affect the electron density and reactivity of the molecule.

Physical Properties Analysis

The physical properties of "1-(1-benzofuran-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)ethanone" would depend on its molecular structure. Properties such as melting point, boiling point, solubility in different solvents, and crystal structure can be determined experimentally. These properties are crucial for understanding the compound's behavior in various environments and its suitability for specific applications.

Chemical Properties Analysis

The chemical properties of the compound can be explored through theoretical and experimental studies to understand its reactivity, stability, and interactions with biological targets. Computational studies, such as density functional theory (DFT), can provide insights into the compound's electronic properties and potential reactivity patterns.

References for related research:

  • Synthesis and characterization of benzofuran derivatives with potential biological activities (Muralidharan et al., 2020).
  • Molecular structure analysis through X-ray crystallography of triazole derivatives (Liang-zhong Xu et al., 2005).
  • Investigation of novel ferrocenyl triazole derivatives for their optical properties (Wei-yong Liu et al., 2010).

properties

IUPAC Name

1-(1-benzofuran-2-yl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-9(6-18-12-13-7-14-15-12)11-5-8-3-1-2-4-10(8)17-11/h1-5,7H,6H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROGFVOVCPFNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)CSC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-benzofuran-2-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethanone

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